palmitoyl carnitine
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Overview
Description
Palmitoyl carnitine: is an ester derivative of carnitine, specifically formed by the esterification of palmitic acid with carnitine. This compound plays a crucial role in the metabolism of fatty acids, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production .
Scientific Research Applications
Chemistry: Palmitoyl carnitine is used as a model compound to study the transport and metabolism of long-chain fatty acids in biochemical research .
Biology: In cellular biology, this compound is used to investigate the mechanisms of fatty acid transport and oxidation within mitochondria .
Medicine: this compound has potential therapeutic applications in the treatment of metabolic disorders, such as fatty acid oxidation disorders and certain types of cardiomyopathies . It is also being explored for its role in cancer therapy, particularly in targeting tumor metabolism .
Industry: In the pharmaceutical industry, this compound is used in the formulation of drugs aimed at improving mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl carnitine is synthesized through the enzymatic reaction of palmitoyl-CoA with carnitine. This reaction is catalyzed by the enzyme carnitine O-palmitoyltransferase, which is located in the mitochondrial outer membrane . The reaction conditions typically involve the presence of the enzyme and substrates in an aqueous medium at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes to ensure high yield and purity. The process includes the fermentation of microorganisms engineered to overexpress carnitine O-palmitoyltransferase, followed by extraction and purification of the product .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl carnitine undergoes several types of chemical reactions, including:
Oxidation: In the mitochondria, this compound is oxidized through β-oxidation to produce acetyl-CoA, NADH, and FADH2.
Hydrolysis: this compound can be hydrolyzed back to palmitic acid and carnitine by the action of carnitine palmitoyltransferase.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen, NAD+, and FAD as co-factors.
Hydrolysis: Requires water and the enzyme carnitine palmitoyltransferase.
Major Products:
Oxidation: Acetyl-CoA, NADH, and FADH2.
Hydrolysis: Palmitic acid and carnitine.
Mechanism of Action
Palmitoyl carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase system, which includes carnitine palmitoyltransferase I and II, and the carnitine-acylcarnitine translocase . This system ensures the efficient transfer of fatty acids across the mitochondrial membranes, enabling their subsequent oxidation and energy production .
Comparison with Similar Compounds
Acetyl carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Butyryl carnitine: Similar to palmitoyl carnitine but with a shorter fatty acid chain.
Octanoyl carnitine: Involved in the transport of medium-chain fatty acids.
Uniqueness: this compound is unique due to its role in the transport and metabolism of long-chain fatty acids, which are crucial for energy production in cells. Its specific interaction with the carnitine palmitoyltransferase system distinguishes it from other carnitine derivatives .
Properties
CAS No. |
7085-35-0 |
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Molecular Formula |
C23H46NO4+ |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |
InChI Key |
XOMRRQXKHMYMOC-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonyms |
Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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